molecular formula C18H17FN4OS B2598390 2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448065-26-6

2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2598390
CAS No.: 1448065-26-6
M. Wt: 356.42
InChI Key: FGKNYXRWGXAUMZ-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to the pyridine scaffold. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the pyridine ring. These include a fluorophenyl group, a thio group, and a pyrazol-1-yl ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyridine ring, in particular, can undergo various reactions, including the introduction of various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in its structure. For example, the presence of a fluorophenyl group could influence its reactivity and stability .

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

This study outlines the synthesis of fluoro-substituted benzo[b]pyran compounds and their derivatives, which exhibit anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine. These findings indicate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

This research presents the synthesis of various heterocyclic derivatives including pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of similar compounds in the generation of diverse biologically active molecules (Mohareb et al., 2004).

Synthesis and Insecticidal Assessment of Heterocycles Incorporating a Thiadiazole Moiety

A study showcasing the synthesis of various heterocycles with insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the agricultural applications of such compounds in pest management (Fadda et al., 2017).

Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging

This research involves the development of a novel series of compounds as selective ligands for the translocator protein (18 kDa), important for imaging neuroinflammation with PET, indicating their application in neuroscience research (Dollé et al., 2008).

Novel Synthesis and Antitumor Evaluation of Heterocyclic Compounds

A study on the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high antitumor activities against several human cancer cell lines, which underscores the therapeutic potential of such compounds (Shams et al., 2010).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its complex structure and multiple functional groups, could serve as a valuable starting point for the development of new synthetic methodologies and the discovery of new bioactive molecules.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c19-14-4-6-15(7-5-14)25-13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKNYXRWGXAUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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